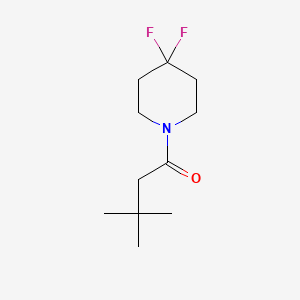
4-Chlorophenyl 8-methyl-4-(trifluoromethyl)-2-quinolinyl sulfide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chlorophenyl 8-methyl-4-(trifluoromethyl)-2-quinolinyl sulfide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline core substituted with a 4-chlorophenyl group, an 8-methyl group, and a 4-(trifluoromethyl) group The sulfide linkage further adds to its unique chemical structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chlorophenyl 8-methyl-4-(trifluoromethyl)-2-quinolinyl sulfide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Substitution Reactions: The introduction of the 4-chlorophenyl, 8-methyl, and 4-(trifluoromethyl) groups can be achieved through various substitution reactions. For instance, Friedel-Crafts alkylation and acylation reactions can be employed to introduce the methyl and trifluoromethyl groups, respectively.
Sulfide Linkage Formation: The final step involves the formation of the sulfide linkage, which can be achieved through the reaction of the quinoline derivative with a suitable thiol reagent under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
4-Chlorophenyl 8-methyl-4-(trifluoromethyl)-2-quinolinyl sulfide can undergo various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Tin(II) chloride, iron powder, ethanol as solvent.
Substitution: Concentrated sulfuric acid, nitric acid, halogens (chlorine, bromine), and Lewis acids (AlCl3).
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Nitro, halogenated, and sulfonated derivatives.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antiviral activities, making it a candidate for the development of new therapeutic agents.
Medicine: Its derivatives have shown potential as anticancer agents due to their ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and dyes.
作用机制
The mechanism of action of 4-chlorophenyl 8-methyl-4-(trifluoromethyl)-2-quinolinyl sulfide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer cells, the compound may inhibit kinases and other proteins involved in cell signaling pathways, leading to apoptosis or cell cycle arrest.
相似化合物的比较
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Chloroquine: A quinoline derivative used as an antimalarial drug.
Quinazoline: Another nitrogen-containing heterocycle with similar biological activities.
Uniqueness
4-Chlorophenyl 8-methyl-4-(trifluoromethyl)-2-quinolinyl sulfide is unique due to its specific substitution pattern and the presence of a sulfide linkage. These structural features contribute to its distinct chemical reactivity and biological activity, setting it apart from other quinoline derivatives.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-8-methyl-4-(trifluoromethyl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClF3NS/c1-10-3-2-4-13-14(17(19,20)21)9-15(22-16(10)13)23-12-7-5-11(18)6-8-12/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLNOIDZSYKCVET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)SC3=CC=C(C=C3)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClF3NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
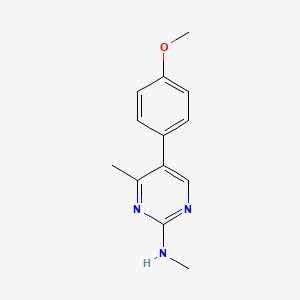
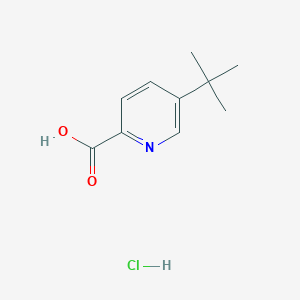
![N-(2,3-dimethoxyphenyl)-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2763112.png)
![1-(benzenesulfonyl)-2-{[(naphthalen-1-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2763113.png)
![N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2763116.png)
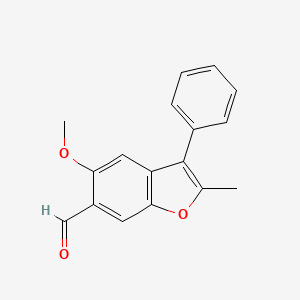
![Bicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B2763118.png)
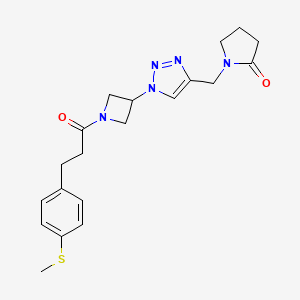



![2-chloro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2763127.png)
![Ethyl 5-methyl-2-[(2-methylsulfanylpyridine-3-carbonyl)-(2-phenylethyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B2763130.png)
